2-Chloro-3-methylpentane

Physical Chemistry Thermodynamics Chemical Engineering

2-Chloro-3-methylpentane (CAS 24319-09-3), a secondary alkyl halide with the molecular formula C6H13Cl and a molecular weight of 120.62 g/mol. It is a chiral compound with two stereocenters, existing as a mixture of stereoisomers unless otherwise specified.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 24319-09-3
Cat. No. B3422118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylpentane
CAS24319-09-3
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCC(C)C(C)Cl
InChIInChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3
InChIKeyJPFZKJQZKBEPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylpentane (CAS 24319-09-3) Technical Profile for Scientific Procurement


2-Chloro-3-methylpentane (CAS 24319-09-3), a secondary alkyl halide with the molecular formula C6H13Cl and a molecular weight of 120.62 g/mol [1]. It is a chiral compound with two stereocenters, existing as a mixture of stereoisomers unless otherwise specified [2]. The compound is regulated in Japan as an 'Existing chemical substance' under the CSCL, classified under the broader category of 'Mono- or dichloroalkane (C6-24)' with an annual manufacturing/import volume between 1 and 1,000 tonnes [3].

Critical Notice: Lack of Verifiable Differentiation Data for 2-Chloro-3-methylpentane (CAS 24319-09-3)


A systematic review of primary research, patents, and authoritative databases reveals a critical gap in the public scientific literature. No published, verifiable, and comparable quantitative data could be identified that would allow for a meaningful, evidence-based differentiation of 2-Chloro-3-methylpentane from its closest analogs. The absence of such data means it is currently impossible to scientifically justify the selection of this specific compound over alternatives like 3-chloro-3-methylpentane, 2-chloro-2-methylpentane, 3-chloropentane, or 1-chloro-3-methylpentane based on performance metrics. The compound is available from commercial vendors at 90% purity , but its reactivity, physical, and spectral properties are only described in general, class-level terms. This document serves as a transparent record of this data limitation, which is essential for informed procurement decisions.

Quantitative Differentiation Analysis for 2-Chloro-3-methylpentane (CAS 24319-09-3)


Physicochemical Property Profile vs. In-Class Analogs

A direct, side-by-side comparison of fundamental physical properties reveals no unique differentiator for 2-Chloro-3-methylpentane. Data for this compound, such as a boiling point of 117.7±8.0 °C at 760 mmHg and density of 0.9±0.1 g/cm³ , are typical for its class. The reported purity from a commercial source is 90% , which is a minimum specification, not a point of differentiation. No comparable data for a defined isomer or close structural analog (e.g., 2-chloro-2-methylpentane, 3-chloro-3-methylpentane) was found under identical measurement conditions, precluding any claim of superior or unique properties.

Physical Chemistry Thermodynamics Chemical Engineering

Solvolytic Reactivity: Absence of Direct Comparative Kinetic Data

Literature searches for kinetic data on 2-chloro-3-methylpentane yield only tangential references. A study exists on the solvolysis of 3-chloro-3-methylpentane (a tertiary isomer) in diols at 298.15 K, but this is a different isomer and its rate constants cannot be used for direct comparison [1]. Another study on 3-chloro-3-ethylpentane is similarly not comparable [2]. A question on Chegg implies a relative SN1 reactivity order (2-chloro-2-methylpentane > 3-chloro-3-methylpentane > 2-chloro-3-methylpentane > 1-chloro-4-methylpentane), but this is an unverified student problem lacking primary experimental data [3]. No quantitative rate constants for 2-chloro-3-methylpentane under defined conditions were found, making it impossible to establish a verifiable kinetic profile relative to other secondary alkyl chlorides.

Physical Organic Chemistry Kinetics Solvolysis

Thermophysical Properties from NIST/TRC: Evaluated but Not Differentiated

The NIST/TRC Web Thermo Tables (WTT) provide critically evaluated data for (R*,S*)-2-chloro-3-methylpentane [1]. While this is a high-quality source, the data itself (e.g., normal boiling temperature, critical temperature, density as a function of temperature) is not presented in a comparative format. The WTT database contains evaluated data for many compounds, but no head-to-head comparison with a close analog (like 2-chloro-2-methylpentane) is provided. Therefore, while the data is reliable, it does not constitute a piece of differential evidence. The utility of this data lies in its application for process modeling and engineering calculations, not for distinguishing this compound from its isomers.

Thermodynamics Process Engineering Physical Property Data

Stereochemical Complexity: A Potential but Unquantified Differentiator

2-Chloro-3-methylpentane possesses two chiral centers (C2 and C3), leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [REFS-1, REFS-2]. This stands in stark contrast to achiral analogs like 3-chloropentane or 2-chloro-2-methylpentane, which have one or zero stereocenters, respectively. However, commercial sources of 2-chloro-3-methylpentane (e.g., 90% purity from Leyan ) do not specify the stereochemical composition and are likely sold as a mixture of stereoisomers (a racemate or a mixture of diastereomers). While this structural feature is a fundamental point of differentiation, no quantitative data exists to show how this stereochemical complexity affects a specific reaction outcome (e.g., yield, enantioselectivity, diastereoselectivity) compared to a less complex analog.

Stereochemistry Chiral Chemistry Asymmetric Synthesis

Research Application Scenarios for 2-Chloro-3-methylpentane (CAS 24319-09-3) Based on Class Properties


Use as a Model Substrate in Physical Organic Chemistry Education

2-Chloro-3-methylpentane serves as a classic example of a secondary alkyl halide with two chiral centers, making it an excellent teaching tool for illustrating stereochemical principles in substitution and elimination reactions [REFS-1, REFS-2]. Students can predict and analyze the multiple stereoisomeric products formed in reactions like E2 elimination (which follows Zaitsev's rule to yield 3-methyl-2-pentene as the major product [REFS-3, REFS-4]) or SN1 substitution. Its use in this context is based on its structural complexity, not on any unique or superior performance characteristic.

Intermediate in the Synthesis of Specific Alkene Isomers

The compound can be used as a precursor for the synthesis of 3-methyl-2-pentene via dehydrohalogenation [REFS-3, REFS-4]. While this is a common application for many alkyl chlorides, the specific substitution pattern of 2-chloro-3-methylpentane dictates the exact isomeric alkene produced. This makes it the necessary choice when that particular alkene is the desired target. However, no quantitative yield or selectivity data comparing this route to alternative synthetic pathways is available.

Studies of Radical-Mediated C-H Activation and Halogenation

A recent publication on chlorine-radical-mediated C-H activation lists a one-step synthesis route for 2-chloro-3-methylpentane using bromotrichloromethane in nitromethane . This positions the compound as a potential substrate for exploring new methodologies in C-H functionalization and radical halogenation. The study of this specific substrate can provide insights into site-selectivity and steric control in radical reactions.

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